molecular formula C8H8N3NaO3S B564497 sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate CAS No. 104797-49-1

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate

Cat. No.: B564497
CAS No.: 104797-49-1
M. Wt: 249.22
InChI Key: GYELPRHHAOXYTL-ICSBZGNSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of isothiocyanates with α-haloketones under basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in this process. In cancer research, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Thiazolidinone: Another thiazole derivative with antimicrobial and anticancer properties.

    Thiazole-4-carboxylic acid: Known for its use in medicinal chemistry.

Uniqueness

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

104797-49-1

Molecular Formula

C8H8N3NaO3S

Molecular Weight

249.22

IUPAC Name

sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate

InChI

InChI=1S/C8H9N3O3S.Na/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5;/h2,4,13H,1,3H2,(H2,9,10);/q;+1/p-1/b11-6+;

InChI Key

GYELPRHHAOXYTL-ICSBZGNSSA-M

SMILES

C=CCOC(=O)C(=N[O-])C1=CSC(=N1)N.[Na+]

Synonyms

(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester

Origin of Product

United States

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